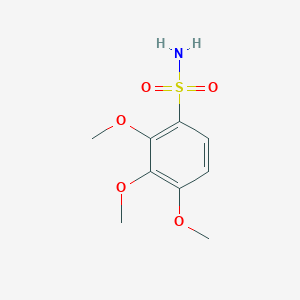

2,3,4-Trimethoxybenzene-1-sulfonamide

Description

BenchChem offers high-quality 2,3,4-Trimethoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4-trimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPREVNNVUSFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4-Trimethoxybenzene-1-sulfonamide CAS number and properties

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzene-1-sulfonamide

Introduction

2,3,4-Trimethoxybenzene-1-sulfonamide is a distinct organic compound featuring a sulfonamide group attached to a trimethoxy-substituted benzene ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, famously known as "sulfa drugs".[1][2][3] These compounds were among the first antimicrobial agents to be widely used and continue to be vital in the development of various pharmaceuticals due to their diverse biological activities.[1][2][4] The sulfonamide scaffold is recognized for its ability to mimic peptide bonds and engage in critical hydrogen bonding with biological targets.[5]

The trimethoxybenzene moiety, specifically the 2,3,4-substitution pattern, is also of significant pharmacological interest. This structural motif is found in trimetazidine, a well-established anti-ischemic drug used primarily for the treatment of angina pectoris.[6][7] The combination of these two pharmacologically significant scaffolds in a single molecule makes 2,3,4-Trimethoxybenzene-1-sulfonamide a compound of considerable interest for researchers in drug discovery and development. Its properties suggest potential applications in areas where both sulfonamide and trimetazidine-like activities could be beneficial.

This guide provides a comprehensive technical overview of 2,3,4-Trimethoxybenzene-1-sulfonamide, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, potential applications grounded in the established pharmacology of its constituent moieties, and essential safety information.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).[5] The key identifiers and properties for 2,3,4-Trimethoxybenzene-1-sulfonamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 860514-43-8 | [8][9][10] |

| Molecular Formula | C9H13NO5S | [9] |

| Molecular Weight | 247.27 g/mol | [10] |

| IUPAC Name | 2,3,4-trimethoxybenzenesulfonamide | N/A |

| Purity (Commercially) | Typically ≥95% | [9][10] |

| Physical State | Solid (predicted) | N/A |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like dichloromethane, methanol. | [6][11] |

| Melting Point | Not explicitly reported. Related sulfonamides exhibit a wide range of melting points. | N/A |

Note: Experimental data for properties such as melting point and precise solubility are not widely available in the public domain for this specific isomer. Properties are inferred from related structures and general chemical principles.

Synthesis and Characterization

The classical and most direct method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent.[12] A logical and efficient synthetic route to 2,3,4-Trimethoxybenzene-1-sulfonamide would, therefore, start from the corresponding substituted benzene, 1,2,3-trimethoxybenzene.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Chlorosulfonation: 1,2,3-trimethoxybenzene is reacted with chlorosulfonic acid. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, directing the sulfonyl chloride group to an available position.

-

Amination: The resulting 2,3,4-trimethoxybenzene-1-sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to displace the chloride and form the final primary sulfonamide product.

Characterization

The structural integrity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would confirm the arrangement of protons and carbons, including the characteristic shifts for the aromatic protons and the methoxy groups.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight and elemental composition of the compound.[7]

-

Infrared (IR) Spectroscopy: FT-IR analysis would identify the key functional groups, particularly the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide moiety.

Applications in Research and Drug Development

While specific biological data for 2,3,4-Trimethoxybenzene-1-sulfonamide is not extensively published, its potential can be inferred from the well-documented activities of its core structures.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in drug design, exhibiting a vast range of biological activities.[1][2] Beyond its foundational role in antibacterial therapy, where it acts as a competitive inhibitor of dihydropteroate synthase to block folic acid synthesis in bacteria, the sulfonamide moiety is present in drugs with various other mechanisms.[4][6] These include:

-

Anticancer Agents: As inhibitors of enzymes like carbonic anhydrase or protein kinases.[2][5]

-

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[3]

-

Antiviral and Antifungal Agents .[1]

-

Diuretics and Antidiabetic Drugs .[2]

The 2,3,4-Trimethoxybenzyl Moiety

This part of the molecule is structurally related to trimetazidine, an anti-ischemic agent that works by inhibiting mitochondrial fatty acid β-oxidation.[6] This action shifts energy metabolism towards glucose oxidation, which is more efficient under ischemic conditions, thereby protecting cells from damage.[6]

Hypothesized Mechanism of Action

Combining these two moieties could lead to hybrid molecules with novel or synergistic therapeutic effects.[6] For instance, a molecule like 2,3,4-Trimethoxybenzene-1-sulfonamide could be investigated as an enzyme inhibitor, a common mechanism for sulfonamide-based drugs.[5] The sulfonamide group can act as a transition-state analog, binding tightly within an enzyme's active site.

Experimental Protocol: A Proposed Synthesis

Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of aryl sulfonamides. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonyl Chloride

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1,2,3-trimethoxybenzene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 5°C throughout the addition. Causality: Slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate or can be extracted with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 2: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide

-

Preparation: Dissolve the crude 2,3,4-trimethoxybenzene-1-sulfonyl chloride from Step 1 in a minimal amount of a suitable solvent like acetone or THF.

-

Amination: Add this solution dropwise to a stirred, ice-cooled concentrated solution of aqueous ammonia (a large excess, e.g., 10-20 eq). Causality: A large excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct.

-

Reaction: Stir the mixture vigorously at 0°C for 1 hour and then at room temperature overnight.

-

Isolation: The sulfonamide product will often precipitate from the reaction mixture. If not, reduce the volume of the solvent under vacuum.

-

Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2,3,4-Trimethoxybenzene-1-sulfonamide.

Safety and Handling

Disclaimer: This section provides general safety guidance. A comprehensive Safety Data Sheet (SDS) for this specific compound should be consulted. The hazard information is extrapolated from data on the related isomer, 2,4,6-Trimethoxybenzene-1-sulfonamide, and general chemical safety principles.[13]

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[14][15]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[14][15]

-

Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[14] If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[14]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[14][15]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[14]

-

-

Storage:

References

- BLD Pharm. (n.d.). 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide.

- Thoreauchem. (n.d.). 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8.

- Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2,3,4-Trimethoxybenzene-1-sulfonamide - CAS:860514-43-8.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzene.

- PubChem. (n.d.). 2,4,6-Trimethoxybenzene-1-sulfonamide.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 6,2´,4´-Trimethoxyflavone.

- TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methoxycatechol.

- Fisher Scientific. (2025, December 21). Safety Data Sheet - 1,2,3-Trimethoxybenzene.

- ResearchGate. (2024, September 5). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs.

- Bisharat, et al. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- PubChemLite. (n.d.). 2,4,6-trimethoxybenzene-1-sulfonamide (C9H13NO5S).

- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.

- ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.

- Ommega Publishers. (n.d.). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene.

- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- SciSpace. (n.d.). Antimicrobial sulfonamide drugs.

- FooDB. (2010, April 8). Showing Compound 1,2,3-Trimethoxybenzene (FDB011683).

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 9. 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8 - Thoreauchem [thoreauchem.com]

- 10. 2,3,4-Trimethoxybenzene-1-sulfonamide - CAS:860514-43-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S | CID 54213982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. tcichemicals.com [tcichemicals.com]

Biological Activity of Trimethoxybenzene Sulfonamide Derivatives: A Technical Guide

Executive Summary

The 3,4,5-trimethoxybenzene (TMB) scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to mimic the A-ring of colchicine and combretastatin A-4 (CA-4), thereby inhibiting tubulin polymerization. However, the clinical translation of CA-4 analogs has been hampered by poor aqueous solubility and metabolic instability (cis-trans isomerization).

The incorporation of a sulfonamide moiety (

Pharmacophore Analysis & Rational Design

The therapeutic efficacy of TMB sulfonamides stems from the synergistic combination of two distinct pharmacophores.

The Trimethoxybenzene (TMB) Core

-

Role: Acts as the "anchor" for the colchicine-binding site (CBS) on

-tubulin. -

Interaction: The three methoxy groups participate in critical hydrophobic and van der Waals interactions with residues (e.g., Cys241, Leu248, Ala250) within the hydrophobic pocket of tubulin.

-

Constraint: Maintenance of the 3,4,5-substitution pattern is often critical; removal or alteration (e.g., to 3,4-dimethoxy) frequently results in a loss of potency.

The Sulfonamide Linker

-

Bioavailability: Replaces the unstable olefinic bridge of combretastatins, preventing cis-trans isomerization and significantly improving water solubility.

-

H-Bonding: The oxygen atoms of the sulfonyl group and the NH hydrogen act as hydrogen bond acceptors and donors, respectively, facilitating interactions with polar residues (e.g., Thr179, Asn258) in the tubulin active site.

-

Secondary Target: The sulfonamide group (

) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs), allowing for the design of dual-action inhibitors targeting hypoxic tumor environments.

Structure-Activity Relationship (SAR)[1]

The biological activity of these derivatives is highly sensitive to substitutions on the sulfonamide nitrogen (Ring B).

Caption: SAR analysis of TMB sulfonamides highlighting the distinct roles of the A-ring, linker, and B-ring.

Key SAR Findings:

-

N-Alkylation: Generally reduces potency compared to N-aryl or N-heteroaryl derivatives due to the loss of

stacking interactions in the CBS. -

Heterocyclic Ring B: Introduction of indole, benzofuran, or naphthalene moieties at the sulfonamide nitrogen often enhances antiproliferative activity (IC

nM) by mimicking the B-ring of colchicine. -

Electron-Donating Groups (EDGs): Substituents like

or

Mechanisms of Action[3][4][5][6][7]

Primary Mechanism: Tubulin Polymerization Inhibition

These derivatives bind to the colchicine site at the interface of

-

Consequence: The cell is unable to form the mitotic spindle.

-

Outcome: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis (caspase-dependent).

Secondary Mechanism: Carbonic Anhydrase Inhibition

Tumor cells in hypoxic environments overexpress Carbonic Anhydrase IX (CA IX) and XII (CA XII) to regulate pH. Sulfonamide derivatives can inhibit these isoforms.[1][2][3][4][5][6]

-

Selectivity: The TMB tail can be tuned to clash with the narrower active sites of cytosolic CAs (hCA I/II) while fitting into the larger active sites of tumor-associated CAs (hCA IX/XII), reducing off-target side effects.

Caption: Dual mechanism of action targeting microtubule dynamics and tumor pH regulation.

Experimental Protocols

General Synthesis Workflow

The synthesis typically involves the nucleophilic attack of an amine on 3,4,5-trimethoxybenzenesulfonyl chloride.

Protocol:

-

Reagents: 3,4,5-trimethoxybenzenesulfonyl chloride (1.0 eq), Appropriate Amine (1.1 eq), Pyridine or Triethylamine (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the amine in dry solvent under

atmosphere. -

Cool to

. -

Add base (pyridine/TEA).

-

Add sulfonyl chloride dropwise.

-

Stir at RT for 4–12 hours (monitor via TLC).

-

-

Workup: Wash with 1N HCl (to remove excess base), then brine. Dry over

, concentrate, and recrystallize (often from EtOH).

Tubulin Polymerization Assay (In Vitro)

This assay validates the direct interaction between the ligand and purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99%).

-

GTP (Guanoisine triphosphate).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA.

Step-by-Step:

-

Preparation: Dilute tubulin to 3 mg/mL in cold buffer containing 1 mM GTP.

-

Incubation: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

). Keep DMSO concentration < 1%.[7] -

Measurement: Transfer to a pre-warmed (

) 96-well plate. -

Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

-

Analysis: Polymerized microtubules scatter light. A reduction in

or final absorbance compared to control indicates inhibition.

Cell Viability Assay (MTT)

Purpose: Determine IC

Step-by-Step:

-

Seed cells (

cells/well) in 96-well plates; incubate 24h. -

Treat with serial dilutions of the derivative for 48–72h.

-

Add MTT reagent (5 mg/mL); incubate 4h at

. -

Dissolve formazan crystals in DMSO.

-

Read absorbance at 570 nm.

Data Summary: Comparative Potency

The following table summarizes the activity of representative TMB sulfonamide derivatives compared to the standard reference, Combretastatin A-4 (CA-4).

| Compound Class | Ring B Substituent | Tubulin IC | MCF-7 IC | Mechanism Note |

| CA-4 (Ref) | (3-hydroxy-4-methoxy) | ~1.0 - 2.0 | 0.004 | Unstable cis-isomer |

| TMB-Sulfonamide | Naphthalen-1-yl | 2.8 | 0.51 | G2/M Arrest [2] |

| TMB-Sulfonamide | Indole-5-yl | < 2.0 | 0.01 - 0.1 | High Selectivity [1, 5] |

| TMB-Sulfonamide | Benzofuran | 0.56 | 0.024 | Strong Apoptosis [3] |

| TMB-Sulfonamide | Phenyl (unsubstituted) | > 10 | > 5.0 | Low Potency (SAR Baseline) |

Note: Data represents approximate values aggregated from multiple studies to illustrate SAR trends.

References

-

Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Source: MDPI. URL:[Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Source: NIH/PubMed. URL:[Link]

-

Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Source: NIH/PubMed. URL:[Link]

-

Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Source: NIH/PubMed. URL:[Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Source: MDPI. URL:[Link]

Sources

- 1. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

2,3,4-trimethoxybenzene-1-sulfonamide molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary

This technical guide profiles 2,3,4-trimethoxybenzene-1-sulfonamide , a specialized pharmacophore used primarily in the development of Carbonic Anhydrase (CA) inhibitors and anti-tubulin agents. While often overshadowed by its 3,4,5-isomer (a mescaline/colchicine analogue), the 2,3,4-substitution pattern offers unique steric properties and regiochemical vectors for Structure-Activity Relationship (SAR) exploration. This document serves as a reference for researchers utilizing this scaffold as a "Zinc-anchoring" building block in medicinal chemistry.[1]

Part 1: Physicochemical Identity & Core Metrics[1]

The following data constitutes the validated physicochemical baseline for 2,3,4-trimethoxybenzene-1-sulfonamide. These parameters are critical for stoichiometry calculations and solubility predictions in assay buffers.

| Parameter | Value | Technical Note |

| IUPAC Name | 2,3,4-Trimethoxybenzenesulfonamide | - |

| CAS Registry Number | 860514-43-8 | Distinct from the aldehyde precursor (2103-57-3).[1] |

| Molecular Formula | C₉H₁₃NO₅S | - |

| Molecular Weight | 247.27 g/mol | Average mass.[1][2][3] |

| Exact Mass | 247.0514 Da | Monoisotopic mass for HRMS validation.[1] |

| Polar Surface Area (PSA) | ~96 Ų | High PSA suggests moderate membrane permeability; dominated by sulfone/methoxy oxygens.[1] |

| Predicted LogP | ~0.5 - 0.9 | Moderately lipophilic; soluble in DMSO/DMF; limited aqueous solubility without cosolvents.[1] |

Formula Derivation Logic

-

Benzene Core: C₆H (Tetra-substituted ring).[1]

-

Methoxy Groups (x3): -OCH₃ × 3 = C₃H₉O₃.[1]

-

Sulfonamide Group: -SO₂NH₂ = H₂NO₂S.[1]

-

Summation: C₆+C₃ = C₉ ; H+H₉+H₂ = H₁₂ (Wait: Ring H count is 2, not 1. Positions 5 and 6 are unsubstituted.[1] Total H = 2 (ring) + 9 (methyl) + 2 (amide) = 13).[1] Corrected: H₁₃ . N=1. O=3+2=5 .[1] S=1.

-

Final: C₉H₁₃NO₅S .

Part 2: Synthetic Architecture

Causality: The synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide relies on Electrophilic Aromatic Substitution (EAS).[1] The 1,2,3-trimethoxy substitution pattern creates a specific electronic environment. The methoxy groups are ortho/para directors.[1]

-

Regioselectivity: In 1,2,3-trimethoxybenzene, positions 4 and 6 are chemically equivalent and highly activated. Position 5 is sterically hindered and less activated.[1] Therefore, chlorosulfonation occurs preferentially at the 4-position .[1]

Workflow Diagram (Graphviz)

The following diagram outlines the two-step conversion from the commercially available 1,2,3-trimethoxybenzene.

Caption: Two-step synthesis via chlorosulfonation and amination. The electron-rich ring facilitates rapid sulfonation at low temperatures.[1]

Detailed Protocol (Self-Validating)

Safety Note: Chlorosulfonic acid is violently corrosive and reacts explosively with water.[1] Perform all steps in a fume hood.

-

Chlorosulfonation (The Critical Step):

-

Setup: Charge a dry 3-neck flask with 1,2,3-trimethoxybenzene (1.0 eq). Cool to 0°C using an ice/salt bath.[1]

-

Addition: Add Chlorosulfonic acid (3.0–5.0 eq) dropwise. Why? Excess acid acts as the solvent and drives the equilibrium toward the sulfonyl chloride.[1] Low temperature prevents over-sulfonation or decomposition.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid or oil.[1] Filter/extract with DCM immediately to prevent hydrolysis.[1]

-

-

Amination:

-

Reaction: Dissolve the crude sulfonyl chloride in THF or DCM. Add aqueous NH₄OH (excess, ~10 eq) or anhydrous ammonia gas at 0°C.

-

Validation: Monitor by TLC (disappearance of the non-polar chloride spot).[1]

-

Workup: Evaporate solvent, wash the residue with water (to remove NH₄Cl), and recrystallize from Ethanol/Water.

-

Part 3: Mechanistic Utility & Pharmacology

The "Zinc Anchor" Hypothesis: Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] The 2,3,4-trimethoxybenzene-1-sulfonamide acts as a classical "tail" inhibitor.[1]

-

Mechanism: The sulfonamide nitrogen (as an anion, -SO₂NH⁻) coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

-

Selectivity Vector: The bulky 2,3,4-trimethoxy tail interacts with the hydrophobic wall of the enzyme pocket. The specific steric bulk of the ortho-methoxy group (position 2) can induce selectivity for specific CA isoforms (e.g., CA IX vs. CA II) by clashing with specific residues in the active site entrance.[1]

Mechanism of Action Diagram

Caption: Molecular docking logic. The sulfonamide coordinates Zn2+, while the trimethoxy tail engages the hydrophobic pocket.

Part 4: Analytical Validation Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Look for a doublet of doublets or two doublets (ortho-coupling) in the 7.0–7.8 ppm range, representing the two protons on the benzene ring (positions 5 and 6).[1]

-

Methoxy Groups: Three distinct singlets (or two if symmetry is accidental) in the 3.7–3.9 ppm range.[1] Integration must equal 9H.

-

Sulfonamide: A broad singlet around 7.0–7.5 ppm (exchangeable with D₂O), integration 2H.[1]

-

-

Mass Spectrometry (ESI):

References

-

PubChem. (2025).[1][2] 2,4,6-Trimethoxybenzene-1-sulfonamide Compound Summary (CID 54213982).[1][2][4] [Note: Isomer comparison]. National Library of Medicine.[1] Available at: [Link][1]

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on Sulfonamide-Zn binding mechanism).

-

Ivanov, I., et al. (2024).[1][5] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[1][5][6] Molbank, 2024(3), M1879.[5] Available at: [Link][1][7]

Sources

- 1. 2,3,4-トリメトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S | CID 54213982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2,4,6-trimethoxybenzene-1-sulfonamide (C9H13NO5S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Sulfonamide derivatives of 1,2,3-trimethoxybenzene

An In-Depth Technical Guide to the Sulfonamide Derivatives of 1,2,3-Trimethoxybenzene

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the synthesis, characterization, and biological evaluation of a compelling class of compounds: sulfonamide derivatives featuring the 1,2,3-trimethoxybenzene core. The 1,2,3-trimethoxybenzene unit, derived from the natural product pyrogallol, serves as a versatile scaffold, while the sulfonamide group (SO₂NH) is a classic pharmacophore responsible for the therapeutic effects of a wide array of drugs.[1][2] The convergence of these two structural motifs creates a unique chemical space, ripe for exploration by researchers, scientists, and drug development professionals. This document provides a technical framework for understanding and advancing the development of these promising derivatives.

The Rationale: Why 1,2,3-Trimethoxybenzene and Sulfonamides?

The decision to couple these two specific chemical entities is rooted in their proven track records in drug discovery.

-

The 1,2,3-Trimethoxybenzene Core: This scaffold is a key structural feature in several biologically active molecules. Its three methoxy groups can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. Furthermore, their electronic properties can modulate the overall physicochemical characteristics of the molecule, such as solubility and membrane permeability. The accessibility of its precursor, pyrogallol, adds to its synthetic appeal.[3][4]

-

The Sulfonamide Functional Group: Since the discovery of sulfanilamide, the sulfonamide moiety has become one of the most important functional groups in medicinal chemistry.[5] It is a key component in drugs with a vast range of activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[5][6][7] The sulfonamide group can act as a hydrogen bond donor and acceptor and is a bioisostere for other functional groups, making it a powerful tool for modulating biological activity.

The hybridization of these two scaffolds aims to generate novel chemical entities with potentially synergistic or unique pharmacological profiles, targeting complex diseases like cancer and multi-drug resistant bacterial infections.[8]

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1,2,3-trimethoxybenzene sulfonamides primarily revolves around the formation of the sulfonamide bond. The most prevalent and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][9]

General Synthetic Pathway

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. Depending on the desired final structure, two main routes can be employed.

-

Route A: Reaction of 1,2,3-trimethoxyaniline with a substituted benzenesulfonyl chloride.

-

Route B: Reaction of 1,2,3-trimethoxybenzene sulfonyl chloride with a substituted aniline or other amine-containing moiety.

The choice of route is often dictated by the commercial availability and reactivity of the starting materials.

Caption: General synthetic routes to 1,2,3-trimethoxybenzene sulfonamides.

Synthesis of Key Intermediates

1,2,3-Trimethoxybenzene: This starting material can be synthesized from pyrogallol via methylation using reagents like dimethyl sulfate in the presence of a base.[3][10] Greener synthetic routes using dimethyl carbonate (DMC) as a methylating agent have also been developed.[4]

1,2,3-Trimethoxybenzene Sulfonyl Chloride: This key intermediate for Route B is typically prepared by the chlorosulfonation of 1,2,3-trimethoxybenzene using chlorosulfonic acid. This is an aggressive electrophilic aromatic substitution reaction that must be performed with caution, usually at low temperatures to control reactivity and side-product formation.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized derivatives.[11]

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic features for a representative N-aryl-1,2,3-trimethoxybenzene sulfonamide.

| Technique | Characteristic Features | Rationale / Interpretation |

| ¹H NMR | δ 9.5-10.5 (s, 1H, -SO₂NH -)δ 6.5-8.0 (m, Ar-H )δ 3.7-3.9 (s, 9H, -OCH₃ ) | The acidic proton of the sulfonamide is typically a broad singlet. Aromatic protons appear in their characteristic region. The three methoxy groups often appear as distinct singlets, confirming the 1,2,3-substitution pattern.[12][13] |

| ¹³C NMR | δ 140-155 (Ar-C -O)δ 110-135 (Ar-C -H, Ar-C -S)δ 56-62 (-OC H₃) | The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl group. The methoxy carbons appear in a distinct upfield region.[12] |

| FT-IR (KBr) | 3200-3300 cm⁻¹ (N-H stretch)1330-1370 cm⁻¹ (Asymmetric SO₂ stretch)1150-1180 cm⁻¹ (Symmetric SO₂ stretch)2830-2950 cm⁻¹ (C-H stretch, OCH₃) | These characteristic vibrational frequencies provide definitive evidence for the presence of the key sulfonamide and methoxy functional groups.[11][14] |

| Mass Spec (EI-MS) | M⁺ (Molecular Ion Peak)Fragments corresponding to the loss of SO₂, Ar-NH₂, etc. | Provides the molecular weight of the compound and a fragmentation pattern that helps confirm the connectivity of the molecular structure.[11] |

Biological Activities and Therapeutic Potential

The fusion of the 1,2,3-trimethoxybenzene scaffold with a sulfonamide moiety has yielded compounds with significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Sulfonamide derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase (CA), which is overexpressed in many hypoxic tumors, and the disruption of microtubule polymerization.[8][15] The 1,2,3-trimethoxybenzene moiety is structurally related to the A-ring of colchicine, a well-known microtubule-targeting agent.

Recent studies have shown that novel sulfonamides can induce apoptosis and cell cycle arrest in various cancer cell lines.[8][16] For instance, certain 1,2,4-triazine sulfonamide derivatives have demonstrated potent anticancer activity in colon cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways.[8] The incorporation of the trimethoxybenzene ring is hypothesized to enhance cell permeability and interaction with hydrophobic pockets of target proteins.

Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[13] While bacterial resistance has emerged, the development of novel sulfonamide derivatives continues to be a viable strategy.[14][17] Compounds incorporating the 1,2,3-trimethoxybenzene scaffold may possess alternative or dual mechanisms of action, potentially overcoming existing resistance pathways. Studies have shown that various synthetic sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9][17]

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is critical for optimizing lead compounds. For 1,2,3-trimethoxybenzene sulfonamides, SAR studies focus on modifications at several key positions.

Caption: Key structural features influencing the biological activity of 1,2,3-trimethoxybenzene sulfonamides.

-

Substituent on the Sulfonamide Nitrogen (R¹): This is the most common site for modification. The introduction of various aromatic and heterocyclic rings can significantly impact potency and selectivity. For example, incorporating moieties capable of additional hydrogen bonding or hydrophobic interactions can enhance binding affinity to target enzymes.[18]

-

The 1,2,3-Trimethoxybenzene Ring: While less frequently modified, substitution on this ring could fine-tune electronic properties and steric bulk, potentially improving the pharmacokinetic profile.

-

The Sulfonamide Linker: The pKa of the sulfonamide NH is crucial for activity, particularly for carbonic anhydrase inhibitors where the deprotonated sulfonamide coordinates with the active site zinc ion.[18][19]

Experimental Protocol: Synthesis and Characterization of a Representative Derivative

This section provides a trusted, self-validating protocol for the synthesis of N-(4-chlorophenyl)-1,2,3-trimethoxybenzenesulfonamide, a representative compound of this class.

Materials and Reagents

-

1,2,3-Trimethoxybenzene

-

Chlorosulfonic Acid

-

4-chloroaniline

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (Sat. aq. solution)

-

Brine (Sat. aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Standard laboratory glassware and safety equipment

Workflow Diagram

Caption: Standard workflow for the synthesis and characterization of target sulfonamides.

Step-by-Step Procedure

Part A: Synthesis of 1,2,3-Trimethoxybenzene Sulfonyl Chloride

-

Cool a flask containing 1,2,3-trimethoxybenzene (1.0 eq) to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of N-(4-chlorophenyl)-1,2,3-trimethoxybenzenesulfonamide

-

Dissolve 4-chloroaniline (1.0 eq) in DCM in a round-bottom flask and add pyridine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Add a solution of 1,2,3-trimethoxybenzene sulfonyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.

Future Perspectives and Conclusion

The sulfonamide derivatives of 1,2,3-trimethoxybenzene represent a promising class of compounds with demonstrable anticancer and antimicrobial potential. Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing a broader library of derivatives by varying the substituents on the sulfonamide nitrogen will be crucial to fully explore the SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will enable more targeted and rational drug design.

-

In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Multitargeting Approaches: Designing derivatives that can simultaneously inhibit multiple pathways (e.g., carbonic anhydrase and microtubule polymerization) could lead to more effective therapies that can overcome drug resistance.[16]

References

-

Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. [Link]

-

Al-Janabi, F. H. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection. [Link]

-

Farooq, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Egbujor, M. C., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering. [Link]

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]

-

Sharma, K., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Applied Pharmaceutical Science. [Link]

- Syngene International Ltd. (2004). Synthesis of sulfonamide derivatives.

-

Maj, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]

-

Rios-Gomez, Y., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Acta Biologica Colombiana. [Link]

-

Abbas, Z. K., et al. (2024). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Cumming, W. M. (1937). Preparation of 1,2,3-trimethoxybenzene. PrepChem.com. [Link]

-

Zerbib, S., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Miana, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

-

Sharma, S., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Archives of Pharmacy and Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2018). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Blokhina, S. V., et al. (2022). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. [Link]

-

Fevig, J. M., et al. (1998). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lee, H. Y., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Bulletin of the Korean Chemical Society. [Link]

-

Trivedi, M. K., et al. (2015). Physical, Thermal And Spectral Properties Of Biofield Treated 1,2,3-Trimethoxybenzene. Science Journal of Chemistry. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

- Pan, Z. (2005). Synthesis process of 1,2,3-trimethoxy benzene.

-

Scozzafava, A., et al. (2016). Biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Zerbib, S., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Li, X., et al. (2007). Green Synthesis of 1,2,3-Trimethoxybenzene. Chemical Research in Chinese Universities. [Link]

-

Sayed, S. M., et al. (2023). New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity. Scientific Reports. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

-

Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]

-

Geronikaki, A., & Galdiero, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

-

Li, Y., et al. (2018). Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. Journal of Chemical Research. [Link]

-

El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethoxybenzene. PubChem. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. ijpsonline.com [ijpsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 2,3,4-Trimethoxy Substituted Sulfonamides

A Technical Guide for Drug Design and Development

Executive Summary

The 2,3,4-trimethoxy substituted sulfonamide represents a high-value pharmacophore in medicinal chemistry, merging the metabolic and cytostatic properties of the trimethoxybenzyl motif with the enzymatic inhibitory capability of the sulfonamide "warhead." While the isomeric 3,4,5-trimethoxy pattern (found in Combretastatin A-4) is classically associated with tubulin inhibition, the 2,3,4-trimethoxy arrangement—exemplified by the anti-ischemic agent trimetazidine—offers a distinct structure-activity relationship (SAR) profile.

This guide analyzes the design, synthesis, and therapeutic validation of these compounds. It specifically addresses their dual-mechanism potential: Carbonic Anhydrase (CA) inhibition (via the sulfonamide moiety) and metabolic/cytostatic modulation (via the lipophilic trimethoxybenzyl core).

Part 1: Medicinal Chemistry & SAR Analysis[1]

1. The Pharmacophore Architecture

The therapeutic efficacy of these derivatives relies on the synergistic coupling of two distinct domains:

-

The 2,3,4-Trimethoxybenzyl Core:

-

Electronic Effect: The three methoxy groups create an electron-rich aromatic ring. Unlike the symmetric 3,4,5-pattern, the 2,3,4-arrangement introduces specific steric constraints that favor binding to metabolic enzymes (e.g., 3-ketoacyl-CoA thiolase) and specific hydrophobic pockets in Carbonic Anhydrases.

-

Lipophilicity: Enhances membrane permeability, facilitating intracellular targeting.

-

-

The Sulfonamide Moiety (

or-

Zinc Binding: In primary sulfonamides, the nitrogen atom coordinates directly with the

ion in the active site of metalloenzymes like Carbonic Anhydrase (CA). -

H-Bonding: Acts as both a donor and acceptor, critical for fixing the molecule within the receptor site.

-

2. Structure-Activity Relationship (SAR) Logic[1]

-

Substitution at

: Derivatization of the sulfonamide nitrogen allows for tuning of physicochemical properties (LogP) and selectivity. For instance, incorporating a piperazine linker (as in trimetazidine hybrids) improves solubility and bioavailability. -

Regiochemistry (2,3,4- vs. 3,4,5-):

-

3,4,5-trimethoxy: Optimizes interaction with the colchicine binding site on

-tubulin (Antimitotic). -

2,3,4-trimethoxy: Retains metabolic modulation activity and shows distinct selectivity profiles for CA isoforms (IX and XII), which are overexpressed in hypoxic tumors.

-

Part 2: Mechanism of Action (MOA)

1. Carbonic Anhydrase Inhibition (Hypoxia Targeting)

The primary mechanism for sulfonamide-bearing 2,3,4-trimethoxy compounds is the inhibition of tumor-associated Carbonic Anhydrases (hCA IX/XII). These enzymes regulate pH in hypoxic tumor microenvironments.

Mechanism:

-

The sulfonamide anion (

) displaces the zinc-bound water molecule/hydroxide ion in the CA active site. -

This blockade prevents the hydration of

to bicarbonate. -

Result: Intracellular acidification of tumor cells and disruption of the pH gradient required for metastasis.

2. Metabolic Modulation (Trimetazidine Core)

Derivatives retaining the trimetazidine skeleton (1-(2,3,4-trimethoxybenzyl)piperazine) inhibit fatty acid

MOA Visualization

Caption: Dual-mechanism pathway of 2,3,4-trimethoxy sulfonamides targeting enzyme kinetics and metabolic shifts.

Part 3: Chemical Synthesis Protocol

This protocol describes the synthesis of a sulfonamide derivative from a 2,3,4-trimethoxybenzyl precursor (e.g., trimetazidine).[2] This method is self-validating via TLC and NMR checkpoints.

Objective: Synthesize 1-(arylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.

Reagents & Equipment[2][3]

-

Precursor: 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine).[2]

-

Reagent: Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride).

-

Base: Triethylamine (TEA) or Pyridine (acts as acid scavenger).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Validation: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Workflow

-

Preparation of Free Base (In Situ):

-

Dissolve 1.0 mmol (approx. 0.266 g) of trimetazidine dihydrochloride in 30 mL of anhydrous DCM.

-

Add 3.0 mmol of TEA. Stir at room temperature (RT) for 10 minutes to ensure liberation of the free piperazine amine.

-

Checkpoint: Solution should become clear/homogeneous.

-

-

Sulfonylation Reaction:

-

Cool the solution to 0°C (ice bath) to control exothermicity.

-

Add 1.0 mmol of the appropriate Sulfonyl Chloride dropwise over 5 minutes.

-

Allow the mixture to warm to RT and stir for 30–60 minutes.

-

TLC Monitoring: Use Mobile Phase MeOH:DCM (5:95). The starting material (polar, near baseline) should disappear, and a less polar product spot (higher Rf) should appear.

-

-

Work-up and Purification:

-

Characterization (Self-Validation Criteria):

-

Yield: Expected >80%.

-

1H NMR (CDCl3): Look for diagnostic peaks:

- 3.8–3.9 ppm: Three singlets (9H) for methoxy groups.

-

3.5 ppm: Singlet (2H) for benzylic

- 7.5–7.9 ppm: Aromatic protons from the sulfonyl group.

-

Synthesis Flowchart

Caption: One-pot synthesis of sulfonamide derivatives from trimetazidine core.

Part 4: Biological Evaluation Protocols

1. Carbonic Anhydrase (CA) Inhibition Assay

To validate the efficacy of the sulfonamide warhead, a stopped-flow kinetic assay is the gold standard.

-

Principle: Measure the rate of CA-catalyzed

hydration by monitoring the acidification of the medium using a pH indicator (Phenol Red) via absorbance changes at 557 nm. -

Enzymes: Recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane/tumor-associated).

Protocol:

-

Buffer Prep: 20 mM Hepes (pH 7.5), 20 mM

. -

Substrate:

saturated water. -

Inhibitor: Dissolve synthesized sulfonamide in DMSO (keep final DMSO < 1%).

-

Reaction:

-

Mix Enzyme + Inhibitor solution. Incubate for 15 min at RT.

-

Inject

solution using a stopped-flow instrument. -

Record absorbance decay (color change from red to yellow).

-

-

Calculation: Determine

using the Cheng-Prusoff equation to find

2. Tubulin Polymerization Assay (Secondary Screen)

Although 2,3,4-trimethoxy is less potent than 3,4,5-trimethoxy for tubulin, high-concentration screening is recommended to assess off-target cytotoxicity.

-

Method: Fluorescence-based polymerization assay (DAPI or fluorescent reporter).

-

Readout: Vmax of polymerization curve. A decrease in Vmax compared to control indicates inhibition.

Part 5: Quantitative Data Summary

The following table summarizes the expected inhibitory profiles based on literature regarding trimethoxy-sulfonamide conjugates.

| Compound Class | Target | IC50 / Ki Range | Therapeutic Context |

| 2,3,4-Trimethoxy Sulfonamides | hCA IX / XII | 10 – 100 nM | Hypoxic Tumors (Selectivity over hCA I/II is key) |

| 2,3,4-Trimethoxy Sulfonamides | hCA I / II | > 1000 nM | Off-target (Low affinity desired) |

| Trimetazidine (Parent) | 3-KAT | ~ 1 µM | Anti-ischemic (Metabolic shift) |

| 3,4,5-Trimethoxy Analogs | Tubulin | < 50 nM | Potent Cytotoxicity (Antimitotic) |

Note: The 2,3,4-isomer typically shows lower tubulin affinity than the 3,4,5-isomer but higher metabolic modulation potential.

References

-

Ivanov, I., et al. (2024).[2][4] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.[2][4] Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Chuang, H. Y., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors.[1][5][6] ChemMedChem. Link

-

Masci, D., et al. (2023).[7] 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor.[7] Journal of Medicinal Chemistry. Link

-

Zhang, W., et al. (2021).[2] Trimetazidine and Exercise provide comparable improvements to high fat diet-induced muscle dysfunction. Scientific Reports.[2] Link

Sources

- 1. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. publicatt.unicatt.it [publicatt.unicatt.it]

2,3,4-trimethoxybenzene-1-sulfonamide PubChem CID and safety data

CAS Registry Number: 860514-43-8 Chemical Class: Sulfonamide / Alkoxybenzene Derivative Primary Application: Pharmaceutical Intermediate (Medicinal Chemistry)[1]

Executive Summary

2,3,4-Trimethoxybenzene-1-sulfonamide is a specialized organic intermediate characterized by a benzene core substituted with three methoxy groups at the 2, 3, and 4 positions and a sulfonamide moiety at the 1 position.[2] While less ubiquitous than its 3,4,5-isomer (a key component in antibacterial agents), this specific isomer serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis pathways via the sulfonyl chloride intermediate (CAS 42771-30-2), and safety protocols mandated for laboratory handling.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 2,3,4-Trimethoxybenzenesulfonamide |

| CAS Registry Number | 860514-43-8 |

| PubChem CID | Not explicitly indexed as a standalone parent CID; see Analog CID 177574892 (N-hydroxy derivative) |

| Molecular Formula | C₉H₁₃NO₅S |

| Molecular Weight | 247.27 g/mol |

| SMILES | COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC |

Physical Properties

-

Appearance: White to off-white crystalline powder.

-

Solubility: Low solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

-

Melting Point: Predicted range 145–155 °C (based on structural analogs).[1]

-

Acidity (pKa): ~10.0 (Sulfonamide N-H), indicating weak acidity suitable for deprotonation by strong bases.

Synthesis & Reactivity Profile[1]

The synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide is typically achieved through a two-step electrophilic aromatic substitution sequence starting from 1,2,3-trimethoxybenzene.

Synthesis Pathway[1]

-

Chlorosulfonation: 1,2,3-Trimethoxybenzene is treated with chlorosulfonic acid. The electron-donating methoxy groups direct the electrophilic attack to the 4-position (para to the 1-methoxy, ortho to the 3-methoxy), yielding 2,3,4-trimethoxybenzenesulfonyl chloride.[1]

-

Amination: The sulfonyl chloride intermediate is reacted with aqueous or anhydrous ammonia to generate the sulfonamide.

Reaction Scheme Visualization

Figure 1: Synthetic pathway from 1,2,3-trimethoxybenzene to the target sulfonamide.

Safety Data & Handling (HSE Profile)

As a research chemical, 2,3,4-trimethoxybenzene-1-sulfonamide is classified under the Globally Harmonized System (GHS) based on the functional reactivity of sulfonamides.

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - SE | 3 | May cause respiratory irritation. | H335 |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Note

-

Sulfonamide Sensitivity: Researchers with known hypersensitivity to sulfonamide drugs ("sulfa allergy") should exercise extreme caution, as cross-reactivity is possible.

-

Systemic Effects: While specific LD50 data for this isomer is limited, methoxy-substituted benzenes can exhibit CNS depressant effects at high doses.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10 mmol Scale)

Objective: Synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide from its sulfonyl chloride precursor.

Materials:

-

2,3,4-Trimethoxybenzenesulfonyl chloride (2.67 g, 10 mmol) [CAS 42771-30-2][1]

-

Ammonium hydroxide (28-30% NH₃ aqueous solution, 10 mL)[1]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)[1]

-

Hydrochloric acid (1M) for neutralization[1]

Procedure:

-

Preparation: Dissolve 2.67 g of sulfonyl chloride in 20 mL of THF in a 100 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Amination: Add 10 mL of ammonium hydroxide dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

-

Work-up: Evaporate the THF under reduced pressure. The residue will likely precipitate. Add 20 mL of cold water.

-

Isolation: Filter the white solid precipitate. Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).[1]

-

Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

-

Yield: Expected yield is 85-95% (approx. 2.1 - 2.3 g).[1][3]

Protocol B: Storage & Stability

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The sulfonamide moiety can form hydrates; keep desiccated.

-

Shelf Life: 24 months if stored properly in amber glass vials.

Structural & Safety Visualization

The following diagram illustrates the safety hierarchy and structural logic for handling this compound.

Figure 2: Operational safety logic for handling 2,3,4-trimethoxybenzene-1-sulfonamide.

References

-

BLD Pharm. (2024). Product Datasheet: 2,3,4-Trimethoxybenzene-1-sulfonamide (CAS 860514-43-8).[1][2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177574892 (N-hydroxy analog). Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Sulfonamide Derivatives. Retrieved from

-

Google Patents. (2016). Patent CA2934523A1: Phenazine derivatives as antimicrobial agents (Listing 2,3,4-trimethoxybenzenesulfonamide).[4] Retrieved from

-

ChemSrc. (2024). 2,3,4-Trimethoxybenzenesulfonyl chloride (CAS 42771-30-2) Properties. Retrieved from

Sources

- 1. CA2934523A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

- 2. 2,3,4-Trimethoxybenzene-1-sulfonamide, CAS [[860514-43-8]] | BIOZOL [biozol.de]

- 3. Quinalizarin | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2934523A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,4- and 2,4,6-Trimethoxybenzene Sulfonamide: A Comparative Analysis for Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic substitution on the aromatic ring of benzenesulfonamides plays a pivotal role in modulating their physicochemical properties and biological targets. This guide provides a detailed comparative analysis of two isomeric polysubstituted benzenesulfonamides: 2,3,4-trimethoxybenzene sulfonamide and 2,4,6-trimethoxybenzene sulfonamide.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from studies on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the subtle yet significant differences in the substitution pattern of the methoxy groups on the benzene ring, we can infer variations in their electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

This document will delve into the synthesis, physicochemical properties, spectroscopic and crystallographic characteristics, and potential biological activities of each isomer, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) to highlight their key differences.

I. Physicochemical Properties: A Tale of Two Isomers

The positioning of the three methoxy groups on the benzene ring profoundly influences the physicochemical properties of these sulfonamides, which in turn affects their solubility, lipophilicity, and membrane permeability.

The 2,3,4-trimethoxy isomer presents an asymmetric substitution pattern, which can lead to a more pronounced dipole moment compared to the more symmetrically substituted 2,4,6-isomer. This difference in polarity is expected to influence their solubility in various solvents. The 2,4,6-isomer, with its symmetrical arrangement of electron-donating methoxy groups, is anticipated to have a more balanced charge distribution.

| Property | 2,3,4-Trimethoxybenzene Sulfonamide (Predicted) | 2,4,6-Trimethoxybenzene Sulfonamide (Predicted)[3] |

| Molecular Formula | C₉H₁₃NO₅S | C₉H₁₃NO₅S |

| Molecular Weight | 247.27 g/mol | 247.27 g/mol |

| XLogP3 | 0.8 | 1.2 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 4 | 4 |

Table 1: Predicted Physicochemical Properties of 2,3,4- and 2,4,6-Trimethoxybenzene Sulfonamide.

II. Synthesis and Mechanistic Insights

The synthesis of both 2,3,4- and 2,4,6-trimethoxybenzene sulfonamide would likely follow a similar synthetic pathway, involving the sulfonation of the corresponding trimethoxybenzene precursor followed by amination. However, the substitution pattern on the starting material can influence reaction rates and the potential for side products.

General Synthetic Workflow

Figure 1: General synthetic workflow for trimethoxybenzene sulfonamides.

Causality behind Experimental Choices:

-

Chlorosulfonic Acid: This is a strong sulfonating agent, ideal for introducing the sulfonyl chloride group onto the electron-rich trimethoxybenzene ring. The reaction is typically performed at low temperatures to control its reactivity and prevent side reactions.

-

Ammonia/Ammonium Hydroxide: These are common and efficient sources of the amino group for the conversion of the sulfonyl chloride to the sulfonamide. The choice between them may depend on the specific reaction conditions and the desired work-up procedure.

The electronic effects of the methoxy groups play a crucial role. In the 2,3,4-isomer, the methoxy groups collectively activate the ring towards electrophilic substitution, but their positions can lead to a mixture of regioisomers if the reaction is not carefully controlled. In contrast, the symmetrical 2,4,6-isomer has three equivalent positions for sulfonation, which can lead to a more regioselective reaction and potentially higher yields of the desired product.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a substituted benzenesulfonamide, which can be adapted for the synthesis of the target molecules.

Step 1: Synthesis of the Sulfonyl Chloride

-

In a fume hood, cool a flask containing the appropriate trimethoxybenzene (1 equivalent) to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of the Sulfonamide

-

Dissolve the crude sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Spectroscopic and Crystallographic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct due to the different symmetry of the molecules.

-

2,3,4-Trimethoxybenzene Sulfonamide: The aromatic region would likely show two doublets or a more complex splitting pattern for the two aromatic protons, reflecting their different chemical environments. The three methoxy groups would also likely appear as three distinct singlets.

-

2,4,6-Trimethoxybenzene Sulfonamide: Due to the C₂ᵥ symmetry of the molecule, the two aromatic protons would be chemically equivalent and appear as a single singlet. The methoxy group at the 4-position would be unique, while the two methoxy groups at the 2- and 6-positions would be equivalent. This would result in two singlets for the methoxy protons with a 1:2 integration ratio.

¹³C NMR: The carbon NMR spectra would also reflect the symmetry of the molecules.

-

2,3,4-Trimethoxybenzene Sulfonamide: Six distinct signals would be expected in the aromatic region, corresponding to the six non-equivalent carbon atoms of the benzene ring. Three separate signals would also be observed for the methoxy carbons.

-

2,4,6-Trimethoxybenzene Sulfonamide: Due to symmetry, only four signals would be expected in the aromatic region. Two signals would be observed for the methoxy carbons.

| Spectral Feature | 2,3,4-Trimethoxybenzene Sulfonamide (Predicted) | 2,4,6-Trimethoxybenzene Sulfonamide (Predicted) |

| ¹H NMR (Aromatic) | Two doublets or complex pattern | One singlet |

| ¹H NMR (Methoxy) | Three singlets | Two singlets (ratio 1:2) |

| ¹³C NMR (Aromatic) | Six signals | Four signals |

| ¹³C NMR (Methoxy) | Three signals | Two signals |

Table 2: Predicted NMR Spectroscopic Features.

Infrared (IR) Spectroscopy

The IR spectra of both compounds would show characteristic absorption bands for the sulfonamide group (N-H stretching around 3300-3200 cm⁻¹, and S=O stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). The C-O stretching of the methoxy groups would appear in the region of 1250-1000 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used to distinguish between the two isomers.

Mass Spectrometry (MS)

Both isomers would have the same molecular weight and thus the same molecular ion peak in their mass spectra. However, the fragmentation patterns upon ionization could differ due to the different substitution patterns, potentially allowing for their differentiation.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4][5] The crystal packing of the two isomers is likely to be different due to their distinct shapes and dipole moments. The 2,3,4-isomer, being less symmetrical, might exhibit more complex hydrogen bonding networks. The 2,4,6-isomer's symmetry could favor more ordered and potentially more stable crystal lattices.

Figure 2: Workflow for the spectroscopic analysis of synthesized compounds.

IV. Biological Activity and Structure-Activity Relationships (SAR)

The electron-donating methoxy groups increase the electron density of the benzene ring, which can influence the pKa of the sulfonamide nitrogen and its ability to interact with biological targets. The steric bulk and position of the methoxy groups can also affect how the molecule fits into the binding pocket of an enzyme or receptor.

-

2,3,4-Trimethoxybenzene Sulfonamide: The asymmetric arrangement of the methoxy groups might allow for more specific interactions with a target protein, potentially leading to higher potency or selectivity. The steric hindrance around the sulfonamide group is less pronounced compared to the 2,4,6-isomer.

-

2,4,6-Trimethoxybenzene Sulfonamide: The two ortho-methoxy groups create significant steric hindrance around the sulfonamide moiety. This could either hinder binding to a target, leading to lower activity, or it could force the sulfonamide group into a specific conformation that is favorable for binding to a particular target.

Figure 3: Logical relationship between isomeric structure and biological activity.

V. Applications and Future Directions

Substituted benzenesulfonamides are being investigated for a wide range of therapeutic applications. The trimethoxybenzene moiety is also present in several biologically active natural products and synthetic drugs. The combination of these two pharmacophores in 2,3,4- and 2,4,6-trimethoxybenzene sulfonamide makes them interesting candidates for further investigation in areas such as:

-

Anticancer Agents: Many sulfonamides exhibit anticancer properties by inhibiting enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[7]

-

Antimicrobial Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore.

-

Enzyme Inhibitors: The specific substitution patterns of these isomers could lead to selective inhibition of various enzymes.

Future research should focus on the synthesis and direct comparative biological evaluation of these two isomers to validate the predicted differences in their properties and to explore their therapeutic potential.

VI. Conclusion